3-(2,4-Dimethylphenyl)isonicotinic acid
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-11(10(2)7-9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLPTDNPZOSTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687070 | |
| Record name | 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-30-7 | |
| Record name | 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of 2,4-dimethylphenyl. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of 3-(2,4-Dimethylphenyl)isonicotinic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-Dimethylphenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific biological pathways.
Industry: In the industrial sector, 3-(2,4-Dimethylphenyl)isonicotinic acid can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the 2,4-dimethylphenyl group can influence the binding affinity and specificity of the compound for its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Melting Points : Bulky substituents (e.g., 2,4-dimethylphenyl) correlate with higher melting points (e.g., 189–191°C for the acrylic acid derivative ) due to increased crystal packing efficiency.
Pd-Catalyzed Arylation
Pd(0)/PR₃-catalyzed C–H functionalization enables direct introduction of aryl groups to pyridine rings at the 3- or 4-positions. This method is critical for synthesizing substituted isonicotinic acids, including 3-(2,4-dimethylphenyl) derivatives, with high regioselectivity .
Catalytic Oxidation
Vanadium-based catalysts (e.g., V-Ti-O) oxidize methylpyridines to nicotinic/isonicotinic acids. Catalyst composition (anatase vs. rutile TiO₂) significantly impacts efficiency:
- Catalyst A (anatase) : Yields ~50% isonicotinic acid at 250°C .
- Catalyst B (rutile) : Favors aldehyde byproducts, reducing acid yield .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,4-Dimethylphenyl)isonicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted phenylboronic acids and isonicotinic acid derivatives under Suzuki-Miyaura conditions. Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature control (60–100°C). Purity is optimized via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Data Note : Yield variations (40–75%) are common due to steric hindrance from the 2,4-dimethyl groups, necessitating iterative optimization of ligand-to-metal ratios .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY for coupling patterns), FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for conformation analysis. Computational methods (DFT at B3LYP/6-311+G(d,p)) predict electronic distributions and reactive sites, validated experimentally via cyclic voltammetry to assess redox behavior .
Q. What are the solubility profiles of 3-(2,4-Dimethylphenyl)isonicotinic acid in common solvents, and how do they impact reactivity?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to carboxylic acid group interactions. Use shake-flask methods with UV-Vis quantification (λmax ~260 nm). Poor solubility in water (<0.1 mg/mL) necessitates derivatization (e.g., methyl ester formation) for aqueous-phase studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic utility?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., cytochrome P450). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models prioritize substituents at the 2,4-dimethylphenyl moiety for improved pharmacokinetics .
- Case Study : Derivatives with electron-withdrawing groups at the phenyl ring showed 30% higher inhibition of bacterial enoyl-ACP reductase vs. parent compound .
Q. How should researchers resolve contradictions in reported reactivity data (e.g., divergent oxidation outcomes)?
- Methodological Answer : Conduct controlled comparative studies under inert atmospheres to isolate oxidation pathways. Use LC-MS to identify intermediates (e.g., quinone formation vs. decarboxylation). Statistical design (full factorial experiments) tests interactions between oxygen concentration, temperature, and catalyst presence .
- Example : Conflicting reports on oxidation products (carboxylic acid vs. alcohol) were resolved by identifying trace moisture as a critical variable in Pd-mediated reactions .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer : Accelerated stability testing (40°C/75% RH, ICH guidelines) with LC-MS monitoring. Lyophilization improves solid-state stability; addition of radical scavengers (e.g., BHT) prevents autoxidation in solution. Kinetic modeling (Arrhenius plots) predicts shelf life under varying storage conditions .
Methodological Frameworks
Q. How to integrate high-throughput screening with traditional synthetic workflows for structure-activity relationship (SAR) studies?
- Answer : Use automated liquid handlers to prepare 96-well plates of derivatives. Pair with robotic HPLC-MS for rapid purity/identity checks. Data pipelines (Python/R scripts) cluster compounds by reactivity trends, prioritizing candidates for scale-up .
Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
